NI-42

Bromodomain selectivity BRD4 off‑target activity Chemical probe orthogonality

NI-42 is the only biased BRPF bromodomain inhibitor with validated cellular target engagement (NanoBRET, FRAP) and 49% oral bioavailability in mice. Its structural orthogonality to benzimidazolone-based probes and >500-fold selectivity over BRD4 (IC50 ~4500 nM) ensure clean phenotypic readouts in AML cell line screening (GI50 1.3–5.7 µM in OCI-AML2, Nomo-1, THP-1). High DMSO solubility (71 mg/mL) enables concentrated stock preparation. Choose NI-42 for chronic oral dosing studies free from confounding BRD4 interference inherent to pan-BET inhibitors. Recommended formulation: 10% DMSO / 90% (20% SBE-β-CD in saline) for oral gavage.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B609569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNI-42
SynonymsNI-42;  NI 42;  NI42.
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C
InChIInChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3
InChIKeyBMVCSXFOQPYKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NI-42 – Potent, Orally Bioavailable BRPF Bromodomain Inhibitor for Epigenetic Research


NI-42 (4‑cyano‑N‑(1,3‑dimethyl‑2‑oxo‑1,2‑dihydroquinolin‑6‑yl)benzenesulfonamide, CAS 1884640‑99‑6) is a biased, small‑molecule inhibitor of the bromodomain and PHD finger‑containing (BRPF) family of scaffolding proteins [1]. It inhibits the acetyl‑lysine binding function of BRPF1, BRPF2 and BRPF3 bromodomains with low‑nanomolar potency (IC50 7.9‑260 nM) and exhibits excellent selectivity against non‑class IV bromodomain proteins such as BRD4 [1]. NI‑42 is chemically and pharmacologically characterised as a structurally orthogonal chemical probe suitable for cellular and in vivo studies [1][2].

NI-42 – Why Other BRPF/Bromodomain Inhibitors Cannot Be Substituted for NI-42


While several small molecules target bromodomain‑containing proteins, their selectivity and biophysical profiles differ substantially. Many widely used bromodomain inhibitors (e.g. JQ1, I‑BET762) potently inhibit BRD4, a promiscuous phenotype‑dominating target that can confound biological interpretation of BRPF‑specific effects [1]. In contrast, NI‑42 was specifically designed to avoid BRD4 engagement (IC50 ~4500 nM) while maintaining single‑digit nanomolar potency on BRPF1/2/3 [2]. Even within the BRPF inhibitor class, alternative probes such as PFI‑4 or GSK6853 lack the balanced in vivo oral bioavailability (Fpo 49% in mice) and structural orthogonality that make NI‑42 the preferred probe for preclinical epigenetic target validation [3].

NI-42 – Head‑to‑Head Quantitative Comparison Data vs. Alternative BRPF/Bromodomain Inhibitors


NI-42 Shows >500‑Fold Selectivity for BRPF1 over BRD4 – Essential for Phenotype Deconvolution

NI‑42 inhibits the BRPF1 bromodomain with an IC50 of 7.9 nM while requiring 4500 nM to inhibit the BRD4(1) bromodomain – a 570‑fold selectivity window [1]. In contrast, the widely used bromodomain inhibitor JQ1 inhibits BRD4 with an IC50 of ~77 nM and lacks any significant selectivity over BRPF family members [2]. This selectivity is crucial for accurately attributing biological effects to BRPF inhibition rather than BRD4‑mediated transcriptional perturbation [1].

Bromodomain selectivity BRD4 off‑target activity Chemical probe orthogonality

NI-42 Delivers 49% Oral Bioavailability in Mice – Superior to Comparator BRPF Inhibitor PFI-4

NI‑42 (compound 13‑d) achieved an oral bioavailability (Fpo) of 49% in male CD‑1 mice following a 10 mg/kg oral dose [1]. In contrast, the selective BRPF1 bromodomain inhibitor PFI‑4 shows extremely low oral bioavailability (<10%) and requires intraperitoneal or intravenous administration for in vivo target engagement studies [2]. This significant difference in oral exposure makes NI‑42 the only reported BRPF bromodomain inhibitor with robust oral PK suitable for convenient, repeat‑dosing in vivo pharmacology.

Oral bioavailability In vivo pharmacokinetics BRPF inhibitor comparison

NI-42 Displays 10‑Fold Higher Potency for BRPF1 than the Selective BRPF1 Inhibitor GSK6853

NI‑42 inhibits the BRPF1 bromodomain with an IC50 of 7.9 nM [1], whereas GSK6853 – a structurally distinct, benzimidazolone‑based BRPF1 inhibitor – has a reported BRPF1 IC50 of 79 nM [2]. This 10‑fold difference in biochemical potency may translate into lower compound requirements and reduced off‑target potential when using NI‑42 in cellular assays.

BRPF1 potency Biochemical IC50 GSK6853 comparator

NI-42 Shows Clean Selectivity Profile Over Non‑Class IV Bromodomains, Avoiding Off‑Target Activity Seen with PFI‑1

A broad selectivity panel of 48 bromodomains demonstrated that NI‑42 is highly selective for BRPF family members, with IC50 values of 82 nM for BRD7, 310 nM for BRD9, and 4500 nM for BRD4(BD1) [1]. It exhibits no meaningful activity against ATAD2A/2B (IC50 >100 µM) [1]. In contrast, PFI‑1, a structurally related chemical probe, potently inhibits BRD4 (IC50 = 98 nM) and BET family bromodomains [2], which can dominate cellular phenotypes. The single N‑methyl substitution in NI‑42 (relative to PFI‑1) is responsible for this >45‑fold shift in selectivity [3].

Bromodomain selectivity panel BRD9 ATAD2

NI-42 Selectively Inhibits Proliferation of Acute Myeloid Leukemia Cell Lines, Demonstrating Disease‑Relevant Cellular Activity

NI‑42 selectively inhibited the growth of a subset of acute myeloid leukemia (AML) cell lines, with GI50 values ranging from 1.3 µM (OCI‑AML2) to 9.9 µM (MV‑4‑11) [1]. In contrast, non‑AML cancer cell lines showed GI50 values generally >10 µM or no significant inhibition [1]. This differential sensitivity suggests BRPF dependency in specific AML contexts and provides a functional cellular validation of target engagement.

Acute myeloid leukemia GI50 Cancer cell line panel

NI-42 Exhibits Excellent DMSO Solubility (71 mg/mL) for Flexible In Vitro Dosing and In Vivo Formulation

NI‑42 demonstrates high solubility in DMSO (71 mg/mL, equivalent to 200.9 mM) , enabling convenient preparation of concentrated stock solutions for in vitro assays. In contrast, many structurally related sulfonamide‑based bromodomain inhibitors show more limited DMSO solubility (e.g. 10‑30 mg/mL), which can restrict the maximum achievable concentration in cell‑based experiments . NI‑42 is insoluble in water and ethanol, requiring appropriate co‑solvent systems for in vivo formulation .

Solubility DMSO In vitro assay compatibility

NI-42 – Recommended Research Applications Based on Quantitative Evidence


In Vivo Target Validation Studies of BRPF‑Dependent Epigenetic Regulation

NI‑42 is the preferred chemical probe for chronic oral dosing studies in mice (e.g. AML xenograft or genetically engineered mouse models) due to its 49% oral bioavailability [1]. Alternative BRPF inhibitors such as PFI‑4 lack sufficient oral exposure, necessitating repeated intraperitoneal injections that increase animal handling stress. Researchers should formulate NI‑42 in 10% DMSO/90% (20% SBE‑β‑CD in saline) for oral gavage [1].

High‑Confidence BRPF Phenotypic Screening in Cancer Cell Lines

When screening panels of cancer cell lines for BRPF dependency, NI‑42 provides a clean phenotypic readout free from BRD4‑mediated transcriptional interference (BRD4 IC50 4500 nM vs. BRPF1 IC50 7.9 nM) [2]. This is particularly critical in acute myeloid leukemia, where NI‑42 shows selective growth inhibition in OCI‑AML2, Nomo‑1 and THP‑1 cells (GI50 1.3‑5.7 µM) [2].

Cellular Target Engagement Assays Using NanoBRET or FRAP

NI‑42 has been validated for cellular target engagement of BRPF1B and BRPF2 in NanoBRET and fluorescence recovery after photobleaching (FRAP) assays [3]. Its high DMSO solubility (71 mg/mL) allows preparation of concentrated stocks that minimise solvent interference . NI‑42 is the only biased BRPF bromodomain inhibitor with publicly reported cellular target engagement data.

Comparative Chemical Biology Studies Requiring Orthogonal Probe Pairs

NI‑42 is structurally orthogonal to the benzimidazolone‑based BRPF inhibitor GSK6853 and the pan‑BRPF probe NI‑57 [1][3]. This orthogonality allows investigators to use NI‑42 in parallel with chemically distinct BRPF inhibitors to rule out off‑target liabilities and strengthen confidence in BRPF‑specific pharmacology conclusions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NI-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.